- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093
Cas no 915095-94-2 ((S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran)
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan
- (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
- (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetra Hydrofuran
- (S)-4-iodo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene
- Empagliflozin II
- (3S)-3-{4-[(2-chloro-5-iodophenyl)methyl]phenoxy}oxolane
- (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)-tetrahydrofuran
- (3S)-3-[4-(2-Chloro-5-iodobenzyl)phenoxy]tetrahydrofuran
- (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
- (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
- AK160979
- SCHEMB
- (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran (ACI)
- (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]oxolane
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- MDL: MFCD28098707
- Inchi: 1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
- InChI Key: YLUHNGIWRCCQMQ-INIZCTEOSA-N
- SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)C1C=C(I)C=CC=1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 320
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Powder
- Density: 1.578±0.06 g/cm3 (20 ºC 760 Torr)
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002687-10g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 97% | 10g |
$154.44 | 2023-08-31 | |
| Alichem | A159002687-25g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 97% | 25g |
$278.10 | 2023-08-31 | |
| TRC | C370115-1g |
(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran |
915095-94-2 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | C370115-5g |
(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran |
915095-94-2 | 5g |
$ 115.00 | 2023-04-18 | ||
| TRC | C370115-10g |
(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran |
915095-94-2 | 10g |
$ 161.00 | 2023-04-18 | ||
| TRC | C370115-25g |
(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran |
915095-94-2 | 25g |
$ 305.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85560-1g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 1g |
¥36.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85560-5g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 5g |
¥126.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RC283-5g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 99% | 5g |
652.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RC283-1g |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
915095-94-2 | 99% | 1g |
205.0CNY | 2021-08-03 |
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Production Method
Production Method 1
1.2 Solvents: Water ; 15 min, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 16 - 24 h, basified, rt
Production Method 2
1.2 Solvents: Water ; 20 min, rt; 30 min, rt
- Intermediates in the synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, IP.com Journal, 2014, 14, 1-3
Production Method 3
1.2 Solvents: Water ; 15 min, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 24 h, rt
- Crystal structure and anti-cancer activity of (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran, Latin American Journal of Pharmacy, 2020, 39(8), 1618-1623
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent, Medicinal Chemistry Research, 2019, 28(4), 465-472
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Raw materials
- (S)-Tetrahydrofuran-3-ol
- (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone
- 1-Chloro-2-(4-fluorophenyl)methyl-4-iodobenzene
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Preparation Products
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Suppliers
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Introduction to (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS No. 915095-94-2)
The compound (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, identified by its CAS number 915095-94-2, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure tetrahydrofuran derivative has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both chloro and iodo substituents on the aromatic ring, combined with the phenoxy-tetrahydrofuran backbone, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective pharmaceutical agents. The stereochemistry of a molecule can profoundly influence its pharmacological properties, including potency, selectivity, and metabolic stability. The (S)-configuration of this compound is particularly noteworthy, as it aligns with the enantiomer that has demonstrated favorable biological activity in various preclinical studies. This specificity is achieved through meticulous synthetic routes that ensure high enantiomeric purity, a critical factor in modern drug design.
The synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves a multi-step process that highlights the ingenuity of organic chemists in constructing complex molecular architectures. The reaction sequence typically begins with the preparation of a chiral auxiliary or catalyst that directs the stereochemical outcome during ring formation. Subsequent steps include the introduction of the 2-chloro-5-iodobenzyl moiety, which is a key structural feature responsible for the compound's unique interactions with biological targets. The final step involves the installation of the phenoxy-tetrahydrofuran group, which imparts additional functional diversity and solubility characteristics.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The tetrahydrofuran ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. By incorporating chiral centers and halogenated aromatic groups, researchers can fine-tune the physicochemical properties of derivatives to optimize their pharmacokinetic profiles. For instance, the presence of both chloro and iodo substituents provides multiple sites for further functionalization, enabling the creation of libraries of analogs for high-throughput screening.
Current research in this area is focused on exploring the biological activity of derivatives of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. Preliminary studies have indicated promising results in several therapeutic areas, including oncology and central nervous system disorders. The halogenated aromatic moiety has been shown to interact with specific enzymes and receptors, suggesting potential as an inhibitor or modulator. Additionally, the chiral tetrahydrofuran scaffold may contribute to improved selectivity by preferentially binding to one enantiomer over another.
Advanced computational methods are increasingly being employed to predict the binding modes and affinity of these compounds. Molecular docking simulations have revealed that derivatives of this scaffold can effectively engage with target proteins, with particular emphasis on enzymes involved in signal transduction and metabolic pathways. These virtual screening approaches have accelerated the discovery process by allowing researchers to prioritize promising candidates before conducting expensive wet-lab experiments.
In vitro studies have further elucidated the pharmacological profile of compounds derived from (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. For example, certain analogs have demonstrated inhibitory activity against kinases and other enzymes implicated in cancer progression. The combination of chiral purity and halogenated aromatic groups appears to synergize to produce potent effects at low concentrations. Moreover, preliminary toxicology assessments suggest that these derivatives exhibit acceptable safety margins, making them suitable for further development.
The future direction of research on this compound will likely involve optimizing synthetic routes to improve yield and scalability while maintaining high enantiomeric purity. Collaborative efforts between synthetic chemists and biologists will be crucial in identifying new applications and refining lead compounds into viable drug candidates. As our understanding of molecular recognition continues to evolve, compounds like (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran will remain at the forefront of innovation in medicinal chemistry.
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